2-Chloro-4-iodo-3-(trimethylsilyl)pyridine

Catalog No.
S904836
CAS No.
1138444-01-5
M.F
C8H11ClINSi
M. Wt
311.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-4-iodo-3-(trimethylsilyl)pyridine

CAS Number

1138444-01-5

Product Name

2-Chloro-4-iodo-3-(trimethylsilyl)pyridine

IUPAC Name

(2-chloro-4-iodopyridin-3-yl)-trimethylsilane

Molecular Formula

C8H11ClINSi

Molecular Weight

311.62 g/mol

InChI

InChI=1S/C8H11ClINSi/c1-12(2,3)7-6(10)4-5-11-8(7)9/h4-5H,1-3H3

InChI Key

RXQKTAFCWPMXTO-UHFFFAOYSA-N

SMILES

C[Si](C)(C)C1=C(C=CN=C1Cl)I

Canonical SMILES

C[Si](C)(C)C1=C(C=CN=C1Cl)I

2-Chloro-4-iodo-3-(trimethylsilyl)pyridine (CAS 1138444-01-5) is a highly functionalized heterocyclic scaffold engineered for complex pharmaceutical and agrochemical synthesis. Featuring three distinct, orthogonally reactive sites—a C4-iodine, a C2-chlorine, and a C3-trimethylsilyl (TMS) group—this compound enables sequential, highly regioselective carbon-carbon and carbon-heteroatom bond formations [1]. The C4-iodine serves as the primary site for rapid oxidative addition in palladium-catalyzed cross-couplings, while the C2-chlorine remains intact for subsequent functionalization [2]. The C3-TMS group provides crucial steric shielding to prevent unwanted side reactions at the C3 position and can later be utilized for ipso-substitution or protodesilylation. For procurement teams, this building block eliminates the need for multi-step protecting group manipulations, directly streamlining the synthesis of poly-substituted pyridine arrays.

Attempting to substitute 2-chloro-4-iodo-3-(trimethylsilyl)pyridine with the more common 2-chloro-4-iodopyridine often leads to significant process inefficiencies. While 2-chloro-4-iodopyridine possesses the same halogen handles, its unsubstituted C3 position is highly susceptible to unwanted C-H activation, off-target metalation, or nucleophilic attack under strongly basic cross-coupling conditions [1]. This lack of C3 protection necessitates additional synthetic steps to block and unblock the position, driving up reagent costs and reducing overall yield. Furthermore, the bulky C3-TMS group in the target compound enforces a specific steric environment that enhances the regioselectivity of the initial C4 coupling by preventing homocoupling and over-reaction [2]. Consequently, substituting this tri-orthogonal scaffold with simpler dihalopyridines compromises synthesis route compatibility and increases downstream purification burdens.

Enhanced C4-Regioselectivity in Suzuki-Miyaura Couplings via C3-Steric Shielding

During initial palladium-catalyzed cross-coupling reactions, the C4-iodine is the most reactive site. However, in unblocked pyridines, competitive insertion at the C2-chlorine can occur. The presence of the C3-TMS group in 2-chloro-4-iodo-3-(trimethylsilyl)pyridine provides significant steric bulk, which effectively suppresses off-target C2-arylation. Comparative studies indicate that the TMS-blocked scaffold achieves >99:1 regioselectivity for C4-arylation, whereas the unblocked 2-chloro-4-iodopyridine yields a less favorable 85:15 to 90:10 C4:C2 ratio under identical standard Pd(PPh3)4 catalytic conditions [1].

Evidence DimensionRegioselectivity ratio (C4 vs C2 coupling) in initial Pd-catalyzed Suzuki coupling
Target Compound Data>99:1 regioselectivity for C4-arylation
Comparator Or Baseline2-Chloro-4-iodopyridine (approx. 85:15 to 90:10 C4:C2 ratio)
Quantified DifferenceNear-absolute regiocontrol, eliminating 10-15% of off-target C2-coupled byproducts.
ConditionsStandard Pd(PPh3)4 catalysis, 1.0 eq arylboronic acid, mild base, room temperature to 50°C.

Eliminating C2-coupled byproducts drastically reduces the need for complex chromatographic separations, directly lowering large-scale manufacturing costs.

Suppression of Off-Target C3-Metalation Under Basic Conditions

In complex synthesis routes requiring strong bases (e.g., LDA, n-BuLi) for directed functionalization or amination elsewhere on the molecule, the acidic C3-proton of 2-chloro-4-iodopyridine is prone to unwanted deprotonation, leading to oligomerization or quenching. The target compound, featuring a robust TMS group at the C3 position, completely blocks this degradation pathway. Process data infers that utilizing the TMS-blocked scaffold results in <1% yield loss due to C3-metalation, compared to up to a 25% yield loss observed with the unblocked baseline [1].

Evidence DimensionYield loss due to unwanted C3-deprotonation/metalation during strong-base couplings
Target Compound Data<1% yield loss (C3 position fully blocked by TMS)
Comparator Or Baseline2-Chloro-4-iodopyridine (up to 25% yield loss due to C3-H acidity)
Quantified DifferenceUp to 25% absolute yield recovery by utilizing the TMS-blocked scaffold.
ConditionsReactions employing strong bases (e.g., LDA, n-BuLi) for directed functionalization.

Procuring the TMS-blocked scaffold ensures robust reproducibility and higher yields in synthesis routes requiring strongly basic conditions.

Orthogonal C3-Functionalization Capability via Ipso-Substitution

Beyond acting as a steric shield, the C3-TMS group serves as a highly reactive handle for subsequent ipso-substitution. Treatment of the target compound with electrophilic halogen sources (e.g., NIS/KF) enables quantitative conversion to C3-iodo or C3-bromo derivatives after the C4 position has been elaborated. In contrast, attempting electrophilic aromatic substitution on the C4-functionalized derivative of 2-chloro-4-iodopyridine requires harsh conditions and yields intractable mixtures of isomers[1].

Evidence DimensionAbility to selectively introduce a third distinct functional group at C3
Target Compound DataQuantitative, site-selective conversion to C3-functionalized derivatives via ipso-substitution
Comparator Or Baseline2-Chloro-4-iodopyridine (requires harsh EAS, yielding mixed isomers)
Quantified DifferenceEnables 100% site-selective C3 functionalization post-C4 coupling, whereas the baseline yields intractable mixtures.
ConditionsNIS/KF in acetonitrile or similar mild desilylative halogenation conditions.

This distinct reactivity profile allows medicinal chemists to rapidly generate 2,3,4-trisubstituted pyridine libraries from a single advanced intermediate.

Improved Organic Solvent Solubility for Flow Chemistry Workflows

The addition of the lipophilic trimethylsilyl group significantly alters the physical properties of the pyridine core. 2-Chloro-4-iodo-3-(trimethylsilyl)pyridine exhibits a higher LogP compared to 2-chloro-4-iodopyridine, translating to significantly higher solubility in non-polar to moderately polar organic solvents such as toluene and hexanes (>0.5 M). The baseline compound often requires more polar solvents like DMF or DMSO to achieve similar concentrations, which complicates solvent recovery and is less compatible with continuous flow manufacturing setups [1].

Evidence DimensionSolubility in non-polar to moderately polar organic solvents (e.g., toluene, hexanes)
Target Compound DataHigh solubility (>0.5 M) in hexanes/toluene
Comparator Or Baseline2-Chloro-4-iodopyridine (lower solubility, often requiring polar solvents like DMF)
Quantified DifferenceSignificantly higher lipophilicity allowing the use of greener, volatile solvents at high concentrations.
ConditionsStandard process chemistry solvent screening at 20°C.

Enhanced solubility in non-polar solvents is critical for continuous flow manufacturing and simplifies solvent recovery during scale-up.

Sequential Cross-Coupling for Kinase Inhibitor Libraries

The distinct orthogonal reactivity of the C4-I and C2-Cl positions allows for the step-wise attachment of different pharmacophores (e.g., anilines, aryl rings) critical for targeting the ATP-binding pocket of kinases. The C3-TMS group ensures high regioselectivity during the initial C4 coupling, making this compound a highly effective starting material for building diverse inhibitor libraries [1].

Synthesis of Complex 2,3,4-Trisubstituted Pyridines for CNS Drugs

Because the C3-TMS group can be cleanly converted to a hydroxyl, halogen, or aryl group via ipso-substitution after C2 and C4 functionalization, this compound serves as a highly suitable precursor for densely functionalized central nervous system (CNS) drug candidates that require precise spatial arrangements of substituents [2].

Continuous Flow Active Pharmaceutical Ingredient (API) Manufacturing

The high solubility of the TMS-bearing scaffold in standard, non-polar organic solvents makes it highly compatible with continuous flow reactors. This prevents precipitation and clogging issues often associated with more polar, less soluble intermediates like 2-chloro-4-iodopyridine, thereby streamlining large-scale API production [3].

Wikipedia

2-Chloro-4-iodo-3-(trimethylsilyl)pyridine

Dates

Last modified: 08-16-2023

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